molecular formula C10H15ClN4O B1467083 2-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-ol CAS No. 1249779-00-7

2-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-ol

Cat. No.: B1467083
CAS No.: 1249779-00-7
M. Wt: 242.7 g/mol
InChI Key: FDIIOOCMBXLFRU-UHFFFAOYSA-N
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Description

2-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-ol is a useful research compound. Its molecular formula is C10H15ClN4O and its molecular weight is 242.7 g/mol. The purity is usually 95%.
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Biological Activity

2-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a piperazine ring and a chloropyrimidine moiety, which are known for their diverse pharmacological properties. The following sections will detail the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

1. Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of compounds related to this compound. For instance, derivatives of similar structures have shown significant activity against various bacterial strains. The antimicrobial efficacy is typically assessed using the tube dilution technique, where compounds are tested against standard drugs like ciprofloxacin and fluconazole.

CompoundActivity TypeEfficacy
2-Chloropyrimidine derivativesAntimicrobialComparable to ciprofloxacin
5-Fluorouracil derivativesAnticancerLower than standard anticancer drugs

2. Anticancer Activity

The anticancer properties of similar compounds have been evaluated using the MTT assay, which measures cell viability in response to drug treatment. In vitro studies have indicated that certain derivatives exhibit promising anticancer activity, although they may not surpass established chemotherapeutics.

Case Study: Synthesis and Evaluation

A study synthesized various derivatives of piperazine substituted with chloropyrimidine and assessed their anticancer effects on human cancer cell lines. Notably, one compound exhibited an IC50 value indicating effective inhibition of cell proliferation, although it was less potent than traditional agents like 5-fluorouracil .

The molecular mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve:

  • Binding Interactions : The compound likely interacts with specific biomolecules or enzymes, potentially inhibiting their activity.
  • Gene Expression Modulation : It may influence cellular pathways that regulate gene expression related to cell growth and apoptosis.

4. Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively bind to target enzymes involved in cancer progression and microbial resistance, providing insights into its potential therapeutic applications .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-chloropyrimidine with piperazine under controlled conditions. Characterization methods include NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.

Properties

IUPAC Name

2-[4-(2-chloropyrimidin-4-yl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4O/c11-10-12-2-1-9(13-10)15-5-3-14(4-6-15)7-8-16/h1-2,16H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIIOOCMBXLFRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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